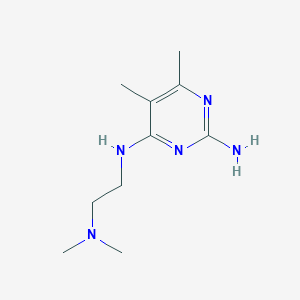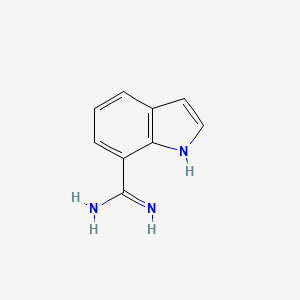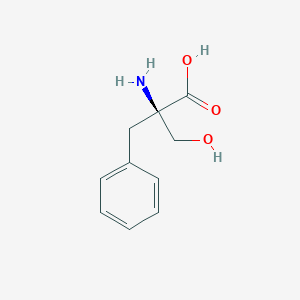![molecular formula C6H7N3 B13118446 2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
2,3-Dihydroimidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridines with acylating agents such as maleic or citraconic anhydrides, followed by cyclization . Another approach involves the use of substituted phenacyl bromides and guanidine or urea under microwave irradiation, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the fused ring system .
Common Reagents and Conditions:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2,3-Dihydroimidazo[1,2-a]pyrazine has found extensive applications in scientific research due to its unique chemical properties and biological activities. Some of the key applications include:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazole
- Imidazo[1,2-a]quinazoline
Propiedades
Fórmula molecular |
C6H7N3 |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2,3-dihydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H7N3/c1-3-9-4-2-8-6(9)5-7-1/h1,3,5H,2,4H2 |
Clave InChI |
SOIYIHNEUWFTKG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CN=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)

![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)


![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

